molecular formula C20H25Cl2NO B1423958 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220016-79-4

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Cat. No.: B1423958
CAS No.: 1220016-79-4
M. Wt: 366.3 g/mol
InChI Key: UEXBITWQKFORRP-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a phenoxy group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-(1-methyl-1-phenylethyl)phenol with piperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1-methyl-1-phenylethyl)phenol: A precursor in the synthesis of the target compound, sharing similar structural features.

    Piperidine: A common structural motif in many organic compounds, providing a basis for comparison in terms of reactivity and properties.

    Phenoxy derivatives: Compounds with phenoxy groups that exhibit similar chemical behavior and applications.

Uniqueness

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c1-20(2,15-7-4-3-5-8-15)16-10-11-19(18(21)13-16)23-17-9-6-12-22-14-17;/h3-5,7-8,10-11,13,17,22H,6,9,12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXBITWQKFORRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCCNC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-79-4
Record name Piperidine, 3-[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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